N-(6-Bromopyridin-3-YL)pyridin-2-amine
Description
Properties
Molecular Formula |
C10H8BrN3 |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
6-bromo-N-pyridin-2-ylpyridin-3-amine |
InChI |
InChI=1S/C10H8BrN3/c11-9-5-4-8(7-13-9)14-10-3-1-2-6-12-10/h1-7H,(H,12,14) |
InChI Key |
YRADNWSMVQQXGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CN=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(pyridin-2-yl)pyridin-3-amine typically involves the reaction of 2-aminopyridine with a brominated pyridine derivative. One common method is the reaction of 2-aminopyridine with 3-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of 6-Bromo-N-(pyridin-2-yl)pyridin-3-amine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-(pyridin-2-yl)pyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The pyridine rings can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction to form new carbon-carbon bonds.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the pyridine rings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
6-Bromo-N-(pyridin-2-yl)pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It can be used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Bromo-N-(pyridin-2-yl)pyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine atom and the pyridine rings allows for specific interactions with these targets, leading to the modulation of their activity. The exact pathways involved can vary depending on the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ in halogen type, substitution patterns, or additional functional groups. Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Positional Isomerism : Bromine at the 6-position on pyridin-3-yl (target compound) vs. pyridin-2-yl () may lead to distinct electronic distributions and intermolecular interactions.
- Functional Group Diversity : The presence of amide (), piperidine (), or hydroxymethyl-bromo () groups introduces variability in solubility and reactivity.
Physicochemical Properties
- Spectroscopic Data : Analogous compounds (e.g., 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide) show distinct ^1H NMR shifts (e.g., δ 2.45–8.15 ppm for methyl and aromatic protons), which can guide characterization of the target compound .
- Solubility and Stability : The hydrochloride salt form of 6-bromo-N-piperidin-3-ylpyridin-2-amine () improves stability, indicating that salt formation could enhance the target compound’s practicality .
Q & A
Q. What synthetic routes are available for preparing N-(6-Bromopyridin-3-yl)pyridin-2-amine, and how is purity ensured?
A common method involves condensation of brominated pyridine derivatives with aminopyridines. For example, analogous compounds like N-(2-Bromobenzyl)pyridin-2-amine are synthesized by reacting 2-bromobenzaldehyde with 2-aminopyridine under reflux, followed by purification via flash column chromatography (FCC) using hexanes/EtOAC + EtN (90:10 + 1) to achieve >47% yield . Purity is confirmed by thin-layer chromatography (R values) and spectroscopic methods (e.g., IR, H NMR). For brominated intermediates, stoichiometric control of bromine substituents is critical to avoid side products .
Q. What spectroscopic techniques are used to characterize this compound?
- IR Spectroscopy : Peaks at ~3235 cm (N-H stretch) and 1580–1600 cm (aromatic C=C/C=N) confirm amine and pyridine moieties .
- H NMR : Distinct signals for pyridyl protons (δ 6.95–8.15 ppm) and bromine-induced deshielding in adjacent protons are observed .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 310 for brominated analogs) validate molecular weight .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction using Agilent Xcalibur diffractometers (CuKα radiation, λ = 1.54178 Å) is employed. For example, a related selenazole-pyridine compound (CHBrNSe) was analyzed at 295 K, yielding cell parameters (a = 12.5312 Å, β = 112.331°) and R-factor = 0.052. Hydrogen bonding (N–H⋯N) and π-stacking interactions are mapped using SHELXL refinement, with displacement parameters adjusted for thermal motion . Data-to-parameter ratios >12:1 ensure model reliability .
Q. How should researchers address data contradictions during crystallographic refinement?
Discrepancies in electron density maps (e.g., disordered solvent or substituents) require iterative refinement with SHELXL. For instance, in a pyridine-selenazole structure, partial occupancy adjustments and anisotropic displacement parameters (ADPs) resolved ambiguities in the bromine position. High-resolution data (θ > 62.8°) and multi-scan absorption corrections minimize systematic errors . The R < 0.025 indicates robust data merging .
Q. What strategies optimize the synthesis of pyridine-based analogs for structure-activity relationship (SAR) studies?
- Scaffold Modification : Introduce substituents (e.g., methyl, trifluoromethyl) at the 6-position of pyridine to modulate steric and electronic effects. For example, Bis[(6-methylpyridin-2-yl)methyl]amine acts as a ligand in coordination chemistry due to its adjustable steric bulk .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids can diversify brominated intermediates .
- In Silico Screening : Molecular dynamics simulations (e.g., using PDB ID: 2WOT) predict binding affinities of analogs to targets like ALK5 kinase .
Methodological Considerations
Q. How is experimental phasing achieved for brominated pyridine derivatives?
Heavy-atom methods (e.g., selenium or bromine SAD/MAD phasing) are effective. For example, SHELXD and SHELXE pipelines were used to phase a selenazole-pyridine compound, leveraging the anomalous signal of Br (f’’ = 3.2 e⁻ at CuKα). The fast refinement (R < 0.05) and automated solvent masking in SHELXPRO improve phase accuracy .
Q. What computational tools validate spectroscopic and crystallographic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
